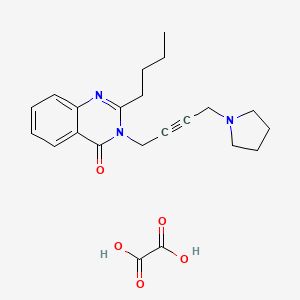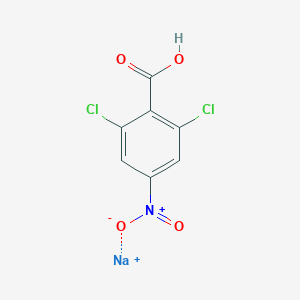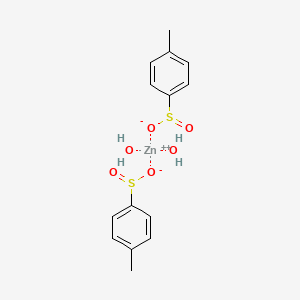
zinc;4-methylbenzenesulfinate;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;4-methylbenzenesulfinate;dihydrate is a compound that consists of zinc ions coordinated with 4-methylbenzenesulfinate ligands and water molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-methylbenzenesulfinate;dihydrate typically involves the reaction of zinc salts with 4-methylbenzenesulfinic acid in the presence of water. One common method is to dissolve zinc chloride in water and then add 4-methylbenzenesulfinic acid to the solution. The reaction mixture is stirred and heated to facilitate the formation of the desired compound. The resulting product is then filtered, washed, and dried to obtain this compound in its pure form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade zinc salts and 4-methylbenzenesulfinic acid. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to purification processes, such as recrystallization, to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;4-methylbenzenesulfinate;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc sulfate and 4-methylbenzenesulfonic acid.
Reduction: It can be reduced to form zinc metal and 4-methylbenzenesulfinate.
Substitution: The 4-methylbenzenesulfinate ligands can be substituted with other ligands, such as halides or nitrates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Zinc sulfate and 4-methylbenzenesulfonic acid.
Reduction: Zinc metal and 4-methylbenzenesulfinate.
Substitution: Various zinc complexes with different ligands.
Applications De Recherche Scientifique
Zinc;4-methylbenzenesulfinate;dihydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of zinc;4-methylbenzenesulfinate;dihydrate involves its interaction with biological molecules and cellular pathways. Zinc ions play a crucial role in various enzymatic reactions and cellular processes. The 4-methylbenzenesulfinate ligands can modulate the activity of zinc-dependent enzymes and proteins, leading to specific biological effects. The compound’s ability to release zinc ions in a controlled manner makes it a valuable tool in biomedical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc benzenesulfinate
- Zinc 4-aminobenzoate
- Zinc 4-methylbenzenesulfonate
Uniqueness
Zinc;4-methylbenzenesulfinate;dihydrate is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Compared to other zinc compounds, it offers enhanced stability and solubility, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H18O6S2Zn |
|---|---|
Poids moléculaire |
411.8 g/mol |
Nom IUPAC |
zinc;4-methylbenzenesulfinate;dihydrate |
InChI |
InChI=1S/2C7H8O2S.2H2O.Zn/c2*1-6-2-4-7(5-3-6)10(8)9;;;/h2*2-5H,1H3,(H,8,9);2*1H2;/q;;;;+2/p-2 |
Clé InChI |
GZZPLJOUTLKLFX-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)[O-].CC1=CC=C(C=C1)S(=O)[O-].O.O.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
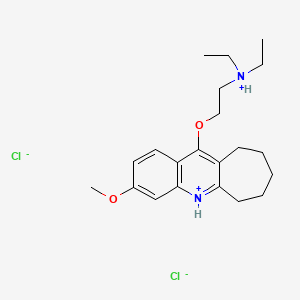
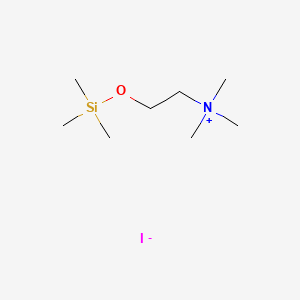
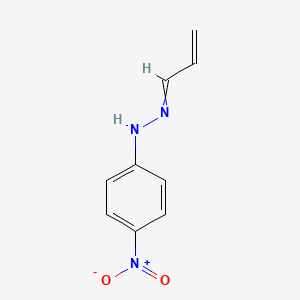
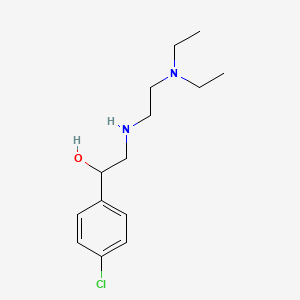

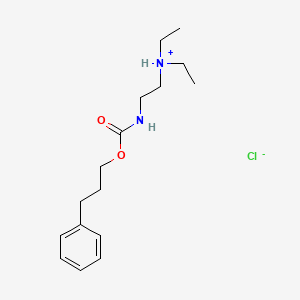

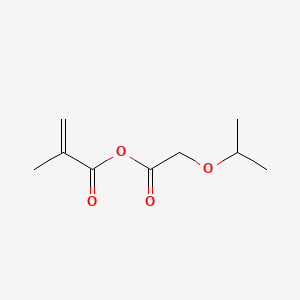
![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
